molecular formula C20H30Cl3N3O2 B8102935 MS31 (trihydrochloride)

MS31 (trihydrochloride)

Cat. No.: B8102935
M. Wt: 450.8 g/mol
InChI Key: ACLRXRSPMJPOKN-UHFFFAOYSA-N
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Description

Scientific Research Applications

MS31 (trihydrochloride) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS31 (trihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce the trihydrochloride moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in a controlled laboratory environment to ensure high purity and consistency .

Industrial Production Methods

Industrial production of MS31 (trihydrochloride) follows stringent protocols to maintain the compound’s integrity and efficacy. The process involves large-scale synthesis, purification, and quality control measures to meet research-grade standards. The compound is available in various quantities, ranging from milligrams to grams, depending on the research requirements .

Chemical Reactions Analysis

Types of Reactions

MS31 (trihydrochloride) primarily undergoes binding interactions with specific proteins rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to inhibit the binding of trimethyllysine-containing peptides to SPIN1 .

Common Reagents and Conditions

The compound is used in biochemical assays under controlled conditions, typically involving buffers and solvents that maintain its stability and activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilization and various buffer solutions for maintaining physiological pH .

Major Products Formed

The primary outcome of MS31 (trihydrochloride) interactions is the inhibition of SPIN1 binding to its target peptides. This inhibition disrupts downstream signaling pathways and epigenetic modifications, making it a valuable tool for studying gene regulation .

Comparison with Similar Compounds

MS31 (trihydrochloride) is unique in its high affinity and selectivity for SPIN1. Similar compounds targeting methyllysine reader proteins include:

Compared to these compounds, MS31 (trihydrochloride) stands out for its specificity towards SPIN1 and its ability to disrupt SPIN1-H3K4me3 interactions with high potency .

Properties

IUPAC Name

[3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2.3ClH/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23;;;/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLRXRSPMJPOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.